
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO3. It consists of 32 atoms: 17 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its cyclopentane ring structure, which is substituted with a carboxylic acid group and an enamido group.
Métodos De Preparación
The synthesis of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methylbut-2-enamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the enamido group, using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparación Con Compuestos Similares
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentane-1-carboxylic acid: Lacks the enamido group, making it less reactive in certain chemical reactions.
3-Methylbut-2-enamide: Does not contain the cyclopentane ring, resulting in different chemical properties and reactivity.
Cyclopentanone: The precursor in the synthesis of the target compound, with different functional groups and reactivity.
This compound’s unique structure, combining a cyclopentane ring with an enamido and carboxylic acid group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(3-methylbut-2-enoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(2)5-10(13)12-9-4-3-8(6-9)11(14)15/h5,8-9H,3-4,6H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
YSDWHLRLCJSTOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1CCC(C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



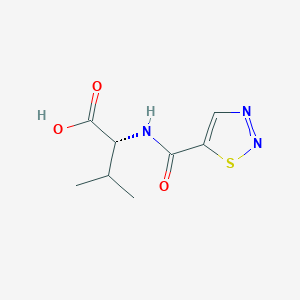

![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)

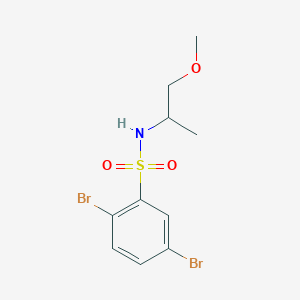
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
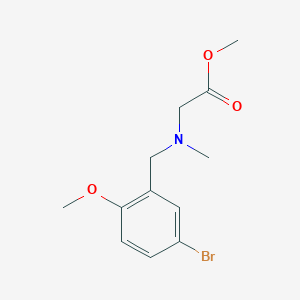

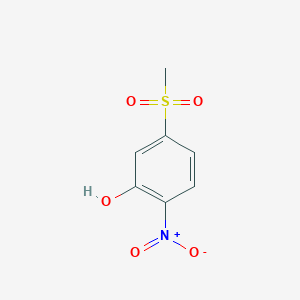

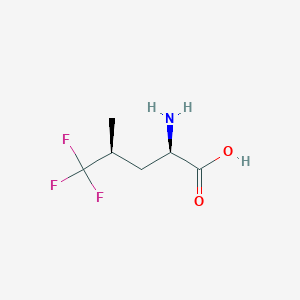
![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
